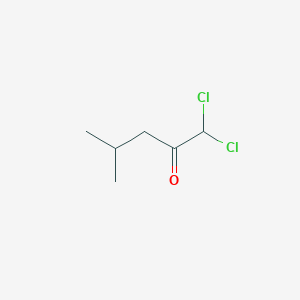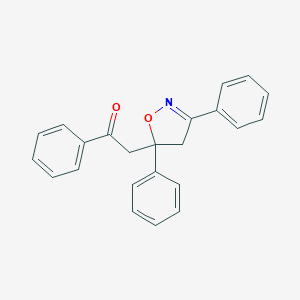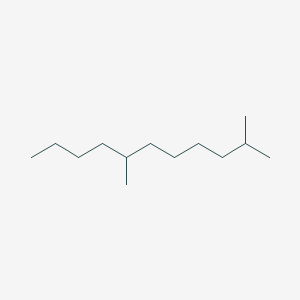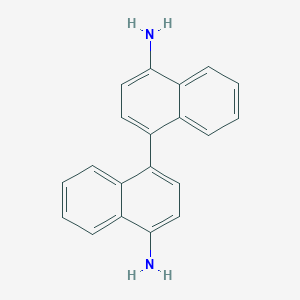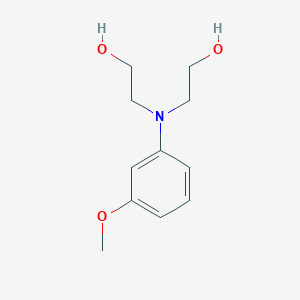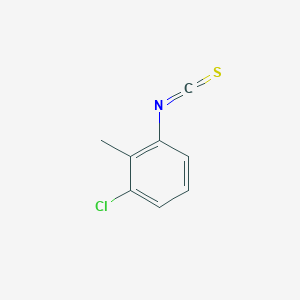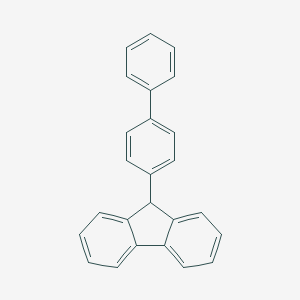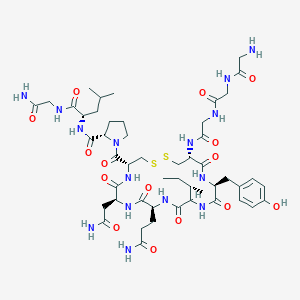
Oxytocin, tri-gly-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxytocin and tri-gly are two compounds that have garnered significant attention in scientific research. Oxytocin is a hormone that is primarily known for its role in childbirth and lactation. However, recent studies have shown that it also has a range of other physiological and psychological effects. Tri-gly, on the other hand, is a synthetic peptide that has been developed as a potential therapeutic agent. In
Applications De Recherche Scientifique
Oxytocin has been the subject of numerous scientific studies, and its effects have been investigated in a range of contexts. Some of the areas of research include social behavior, stress, anxiety, trust, and bonding. Oxytocin has also been investigated as a potential treatment for various psychiatric disorders, such as autism spectrum disorder, schizophrenia, and depression. Tri-gly, on the other hand, has been developed as a potential therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Mécanisme D'action
Oxytocin acts on various receptors in the brain and body, including the oxytocin receptor, the vasopressin receptor, and the estrogen receptor. It is involved in a range of physiological processes, including uterine contractions, milk ejection, and social bonding. Oxytocin also has a range of psychological effects, such as reducing anxiety and increasing trust. Tri-gly, on the other hand, acts by inhibiting the activity of certain enzymes or proteins that are involved in disease processes.
Effets Biochimiques Et Physiologiques
Oxytocin has a range of biochemical and physiological effects. It stimulates the release of various hormones, such as prolactin and cortisol, and regulates the activity of the autonomic nervous system. It also has a range of psychological effects, such as reducing anxiety and increasing trust. Tri-gly, on the other hand, has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Oxytocin has several advantages for lab experiments, including its availability, stability, and well-characterized effects. However, there are also some limitations, such as the difficulty of administering it to animals or humans, and the potential for non-specific effects. Tri-gly, on the other hand, has advantages such as its specificity and potency, but also has limitations such as its potential toxicity and difficulty in synthesizing it in large quantities.
Orientations Futures
There are several future directions for research on oxytocin and tri-gly. For oxytocin, future research could focus on its potential as a treatment for various psychiatric disorders, as well as its role in social behavior and bonding. For tri-gly, future research could focus on its potential as a therapeutic agent for various diseases, as well as its mechanism of action and potential toxicity. Additionally, future research could investigate the potential synergistic effects of combining oxytocin and tri-gly for therapeutic purposes.
Conclusion
In conclusion, oxytocin and tri-gly are two compounds that have significant potential for scientific research and therapeutic applications. Oxytocin has a range of physiological and psychological effects, while tri-gly has been developed as a potential therapeutic agent. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of these compounds.
Méthodes De Synthèse
Oxytocin is a naturally occurring hormone that is synthesized in the hypothalamus and released by the posterior pituitary gland. It is composed of nine amino acids and has a molecular weight of 1007.2 g/mol. Oxytocin can also be synthesized in the lab using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). Tri-gly, on the other hand, is a synthetic peptide that is composed of three amino acids (glycine, leucine, and tryptophan). It can be synthesized using SPPS or LPPS.
Propriétés
Numéro CAS |
16639-11-5 |
|---|---|
Nom du produit |
Oxytocin, tri-gly- |
Formule moléculaire |
C49H75N15O15S2 |
Poids moléculaire |
1178.3 g/mol |
Nom IUPAC |
(2S)-1-[(4R,7S,10S,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H75N15O15S2/c1-5-25(4)41-48(78)58-28(12-13-35(51)66)43(73)60-31(17-36(52)67)44(74)62-33(49(79)64-14-6-7-34(64)47(77)61-29(15-24(2)3)42(72)56-19-37(53)68)23-81-80-22-32(57-40(71)21-55-39(70)20-54-38(69)18-50)46(76)59-30(45(75)63-41)16-26-8-10-27(65)11-9-26/h8-11,24-25,28-34,41,65H,5-7,12-23,50H2,1-4H3,(H2,51,66)(H2,52,67)(H2,53,68)(H,54,69)(H,55,70)(H,56,72)(H,57,71)(H,58,78)(H,59,76)(H,60,73)(H,61,77)(H,62,74)(H,63,75)/t25-,28-,29-,30-,31-,32-,33-,34-,41?/m0/s1 |
Clé InChI |
GSQPHYUVUWFHDE-XIJIAEDBSA-N |
SMILES isomérique |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Séquence |
GGGCYIQNCPLG |
Synonymes |
oxytocin, tri-Gly- oxytocin, triglycine- TGOT tri-Gly-oxytocin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-yl] acetate](/img/structure/B102339.png)
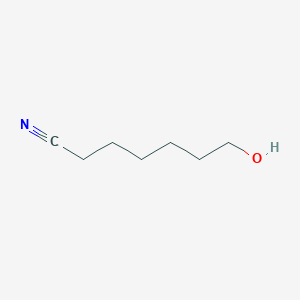
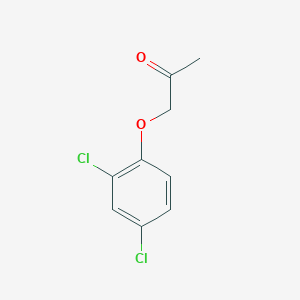
![9-Octadecene, 1-[2-(octadecyloxy)ethoxy]-, (Z)-](/img/structure/B102345.png)
